molecular formula C9H11ClN2O B1357701 6-chloro-N-propylpyridine-3-carboxamide CAS No. 54864-85-6

6-chloro-N-propylpyridine-3-carboxamide

Cat. No. B1357701
CAS RN: 54864-85-6
M. Wt: 198.65 g/mol
InChI Key: CFWYGEMTTSEELO-UHFFFAOYSA-N
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Description

6-chloro-N-propylpyridine-3-carboxamide is a specialty product for proteomics research . Its molecular formula is C9H11ClN2O and its molecular weight is 198.65 .


Molecular Structure Analysis

The molecular structure of 6-chloro-N-propylpyridine-3-carboxamide consists of 9 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has shown advancements in the synthesis of similar compounds, such as 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, highlighting the development of optimal reaction conditions and achieving high yields and purity (Song, 2007).

  • Studies on compounds like [(11)C]MK-1064, which is structurally similar, have been conducted, especially in the context of PET radioligand synthesis for imaging of specific receptors (Gao, Wang, & Zheng, 2016).

  • The rhodium(III)-catalyzed C-H acylmethylation of related [2,2'-bipyridine]-6-carboxamides has been explored, showing the potential for creating monoalkylated products with high yields and broad substrate scope (Yu et al., 2019).

Biological Activity and Applications

  • Similar naphthyridine derivatives have shown anti-inflammatory activity and in vitro anticancer potential, indicating potential therapeutic applications of related compounds (Madaan et al., 2013).

  • Alkylamino derivatives of N-benzylpyrazine-2-carboxamide, which share structural similarities, have been evaluated for antimycobacterial, antibacterial, antifungal, and antiviral activities, highlighting the potential for broad-spectrum antimicrobial applications (Servusová-Vaňásková et al., 2015).

  • Research into similar compounds, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, has been conducted with relevance to dopamine and serotonin receptors, indicating potential applications in neurology and psychiatry (Hirokawa, Horikawa, & Kato, 2000).

properties

IUPAC Name

6-chloro-N-propylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-2-5-11-9(13)7-3-4-8(10)12-6-7/h3-4,6H,2,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWYGEMTTSEELO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602633
Record name 6-Chloro-N-propylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54864-85-6
Record name 6-Chloro-N-propylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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